molecular formula C17H15N5O4S B11485989 N-(2,1,3-benzothiadiazol-4-yl)-4-(morpholin-4-yl)-3-nitrobenzamide

N-(2,1,3-benzothiadiazol-4-yl)-4-(morpholin-4-yl)-3-nitrobenzamide

Cat. No.: B11485989
M. Wt: 385.4 g/mol
InChI Key: XKTMNXWDQKEXGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,1,3-benzothiadiazol-4-yl)-4-(morpholin-4-yl)-3-nitrobenzamide is a synthetic organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agricultural chemistry. The unique structure of this compound, which includes a benzothiadiazole core, a morpholine ring, and a nitrobenzamide group, contributes to its distinctive chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-4-(morpholin-4-yl)-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the Benzothiadiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Morpholine Ring: This step often involves nucleophilic substitution reactions where a morpholine derivative is introduced to the benzothiadiazole core.

    Nitration and Amidation: The final steps include nitration of the aromatic ring followed by amidation to introduce the nitrobenzamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-4-(morpholin-4-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzothiadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-4-(morpholin-4-yl)-3-nitrobenzamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzothiadiazole core could be involved in π-π interactions or hydrogen bonding, while the morpholine ring might enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazole Derivatives: Compounds with similar benzothiadiazole cores but different substituents.

    Morpholine Derivatives: Compounds with morpholine rings attached to different aromatic systems.

    Nitrobenzamide Derivatives: Compounds with nitrobenzamide groups attached to various aromatic cores.

Uniqueness

N-(2,1,3-benzothiadiazol-4-yl)-4-(morpholin-4-yl)-3-nitrobenzamide is unique due to the combination of its three functional groups, which confer distinct chemical and physical properties. This combination can result in unique biological activities and applications that are not observed in other similar compounds.

Properties

Molecular Formula

C17H15N5O4S

Molecular Weight

385.4 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-4-morpholin-4-yl-3-nitrobenzamide

InChI

InChI=1S/C17H15N5O4S/c23-17(18-12-2-1-3-13-16(12)20-27-19-13)11-4-5-14(15(10-11)22(24)25)21-6-8-26-9-7-21/h1-5,10H,6-9H2,(H,18,23)

InChI Key

XKTMNXWDQKEXGO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC4=NSN=C43)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.